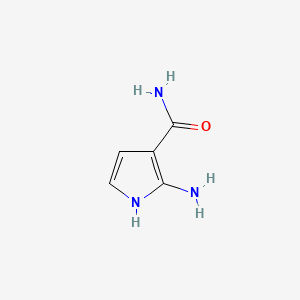

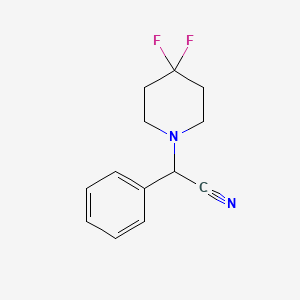

2-Amino-1H-pyrrole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-1H-pyrrole-3-carboxamide” is a derivative of pyrrole-3-carboxamide . Pyrrole-3-carboxamide derivatives have been reported to have significant biological activities. For instance, they have been used as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents . EZH2 is highly expressed in various malignant tumors, which could silence tumor suppressor genes via trimethylation of H3K27 .

Synthesis Analysis

The synthesis of pyrrole-3-carboxamide derivatives involves various strategies . For instance, a novel series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment as EZH2 inhibitors was reported . The synthesis involved combining computational modeling, in vitro cellular assays, and further rational structure–activity relationship exploration and optimization .

Molecular Structure Analysis

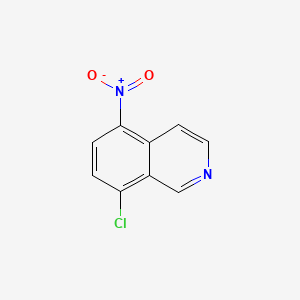

The molecular structure of “2-Amino-1H-pyrrole-3-carboxamide” is characterized by the presence of a pyrrole ring . The infrared (IR) spectra of the analogues showed characteristic N-H stretching close to the carbonyl group in the 3434–3352 cm −1 region, the N-H bands of the pyrrole rings were confirmed in the 3247–3399 cm −1 region, amide C=O stretching at 1625–1686 cm −1 .

Applications De Recherche Scientifique

Synthesis of Functionalized Derivatives : The formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines can produce a variety of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives with high yield, using AgNTf2 as a catalyst (Cao et al., 2019).

DNA Binding Properties : Pyrrole-imidazole polyamides, including those incorporating 2-Amino-1H-pyrrole-3-carboxamide derivatives, demonstrate high affinity and specificity for DNA minor groove recognition, potentially useful in gene regulation and therapeutic applications (Swalley et al., 1996).

Efficient Synthesis Method : A novel and efficient synthesis method for 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides has been developed, highlighting the ease and efficiency of producing these derivatives (Mohammadi et al., 2017).

Enantioselective Recognition : Novel binol receptors with pyrrole-2-carboxamide moiety have been synthesized and used for enantioselective recognition of 1,2-aminoalcohols, indicating applications in stereochemistry and molecular recognition (Nandhakumar et al., 2009).

Catalysis in Synthesis of 7-Deazapurines : In the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones, 2-Amino-1H-pyrrole-3-carboxamides have been used as starting materials in the presence of a Brønsted-acidic ionic liquid, demonstrating its role in green chemistry (Davoodnia et al., 2010).

Novel Amide Bond Constructions : This compound has been employed in the synthesis of furanyl- and pyrrolyl-3-carboxamides, demonstrating a novel combination of heteropalladation and isocyanate insertion, essential in novel amide bond constructions (Rajesh et al., 2016).

Mécanisme D'action

Pyrrole-3-carboxamide derivatives, such as “2-Amino-1H-pyrrole-3-carboxamide”, have been used as EZH2 inhibitors . EZH2 is highly expressed in various malignant tumors, which could silence tumor suppressor genes via trimethylation of H3K27 . Therefore, the mechanism of action of these compounds could be related to their ability to inhibit EZH2 .

Orientations Futures

The future directions for “2-Amino-1H-pyrrole-3-carboxamide” could involve further evaluation of its potential as a cognition-enhancing agent . It could also be used as a template for designing 5-HT6R inverse agonists . Additionally, more research could be done to explore this skeleton to its maximum potential against several diseases or disorders .

Propriétés

IUPAC Name |

2-amino-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-3(5(7)9)1-2-8-4/h1-2,8H,6H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTODFWKFORSYAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1H-pyrrole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-methylbenzo[d]isoxazole](/img/structure/B597105.png)

![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)